Tetrachlorofluoropropane

説明

Historical Context of Halogenated Propanes in Industrial and Academic Chemistry

Halogenated hydrocarbons, particularly those derived from methane (B114726), ethane, and propane (B168953), became cornerstones of the chemical industry in the 20th century. ebsco.comiloencyclopaedia.org Initially, compounds like chlorofluorocarbons (CFCs) and later hydrochlorofluorocarbons (HCFCs) were developed in the 1930s and lauded as revolutionary. nih.govirpros.com Their non-flammable, stable, and low-toxicity properties made them ideal replacements for hazardous materials like ammonia (B1221849) and sulfur dioxide then used in refrigeration. ebsco.comvaia.com Their utility quickly expanded, and they were widely adopted as propellants in aerosol cans, foam blowing agents, and industrial solvents for cleaning textiles and electronics. ebsco.comnih.govvaia.com

The defining characteristic of these compounds was their chemical stability, which was a significant advantage for industrial applications. vaia.com However, this same stability was later identified as a major environmental liability. In the 1970s and 1980s, scientific research revealed that these compounds, particularly CFCs, were contributing to the depletion of the stratospheric ozone layer. nih.govirpros.com This discovery led to a global environmental reckoning and the establishment of the Montreal Protocol in 1987. irpros.comvaia.com This international treaty mandated the phasing out of ozone-depleting substances, which prompted a massive shift in the chemical industry towards developing less harmful alternatives, such as hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). nih.govirpros.com

This regulatory shift reshaped the research and development landscape for halogenated propanes. While large-scale applications in refrigeration and aerosols diminished for highly chlorinated variants, academic and specialized industrial research continued to explore their unique chemistry for other purposes.

Contemporary Relevance of Tetrachlorofluoropropane in Specialized Chemical Synthesis

In the post-Montreal Protocol era, the application of specific halogenated propanes like this compound has become highly specialized. Rather than being used as a final product for broad consumer or industrial applications, it primarily serves as a chemical intermediate or a building block in complex organic synthesis. scribd.commass.govmass.gov

Chemical synthesis is the process of constructing complex molecules from simpler ones through a series of controlled reactions. univie.ac.atwikipedia.org this compound's value in this field stems from its specific arrangement of chlorine and fluorine atoms, which offers chemists a unique starting point for creating more complex, often high-value, molecules. beilstein-journals.org The presence of multiple halogen atoms can influence the reactivity of the molecule, allowing for selective chemical transformations that might be difficult to achieve with other starting materials. pcc.eumsu.edu

Research indicates its use in the synthesis of other chemical products, including potentially new refrigerants or other fluorinated compounds. google.comgoogle.com For example, specific isomers of this compound are precursors in the production of tetrafluoropropenes, which are themselves important in the development of next-generation refrigerants with lower global warming potential. The compound is a key reactant in multi-step synthetic pathways designed to build intricate molecular architectures. univie.ac.at These pathways are crucial in fields like materials science and the development of agrochemicals, where precise molecular structures are required for functionality. beilstein-journals.orgtokin.com

Isomeric Considerations within this compound Chemistry

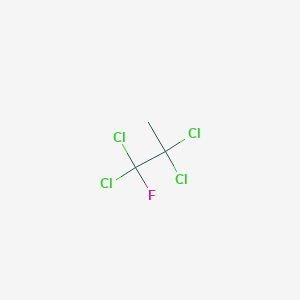

A critical aspect of this compound's chemistry is the concept of isomerism. Isomers are molecules that share the same molecular formula—in this case, C₃H₃Cl₄F—but have different structural arrangements of their atoms. studymind.co.ukchemguide.co.uk This difference in structure, while seemingly subtle, results in distinct chemical and physical properties for each isomer. libretexts.org

For a molecule with the formula C₃H₃Cl₄F, numerous structural isomers are possible, depending on where the four chlorine atoms and one fluorine atom are attached to the three-carbon propane backbone. Each unique arrangement constitutes a different isomer with a specific IUPAC name to distinguish it. For example, 1,1,2,2-tetrachloro-1-fluoropropane is one possible isomer. nih.gov

The specific position of the halogen atoms significantly influences the molecule's reactivity, boiling point, density, and other physical characteristics. studymind.co.uklibretexts.org For instance, the placement of the highly electronegative fluorine atom can create a dipole moment in one part of the molecule, affecting its interactions with other molecules and its suitability for certain reactions. msu.edu In synthetic chemistry, choosing the correct isomer is crucial, as its specific structure will dictate how it reacts and what products can be formed. msu.educhemguide.co.uk

The table below lists some identified isomers of this compound and their associated identifiers. The variation in properties among these isomers underscores the importance of precise identification and separation for targeted chemical applications.

| Property | Value |

| Molecular Formula | C₃H₃Cl₄F |

| Molecular Weight | 199.9 g/mol |

| Example Isomer (IUPAC Name) | 1,1,2,2-tetrachloro-1-fluoropropane |

| CAS Number (for the example isomer) | 134190-49-1 |

| Synonym | HCFC-241 |

| Data sourced from PubChem CID 22457048. Note that properties can vary between different isomers. nih.gov |

The study of these isomers is fundamental to understanding the nuanced behavior of this compound in chemical research and leveraging its specific properties for advanced synthesis.

Structure

3D Structure

特性

CAS番号 |

134190-49-1 |

|---|---|

分子式 |

C3H3Cl4F |

分子量 |

199.9 g/mol |

IUPAC名 |

1,1,2,2-tetrachloro-1-fluoropropane |

InChI |

InChI=1S/C3H3Cl4F/c1-2(4,5)3(6,7)8/h1H3 |

InChIキー |

NHCQUJBAMRDYLH-UHFFFAOYSA-N |

SMILES |

CC(C(F)(Cl)Cl)(Cl)Cl |

正規SMILES |

CC(C(F)(Cl)Cl)(Cl)Cl |

同義語 |

Tetrachlorofluoropropane |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Routes for Tetrachlorofluoropropane

Precursor Compounds and Starting Materials in Tetrachlorofluoropropane Synthesis

The foundation of this compound synthesis lies in the selection of appropriate carbon-chain precursors. Both saturated alkanes and unsaturated alkenes, bearing multiple chlorine atoms, serve as common starting points for fluorination processes.

Chlorinated alkanes are frequently used as foundational materials for producing this compound. The synthesis often begins with polychlorinated propanes, which then undergo fluorination. For instance, pentachloropropane isomers are key starting materials. google.com The reaction involves substituting one of the chlorine atoms with a fluorine atom.

A common industrial practice involves the synthesis of polychlorinated alkanes through the chlorination of hydrocarbon feedstocks like paraffins. epa.govwikipedia.org These processes can be tailored to produce specific propane (B168953) skeletons, such as 1,1,1,3-tetrachloropropane, which can then be fluorinated. ugr.esgoogle.com The control over the initial chlorination step is crucial for the eventual isomeric purity of the this compound product.

Table 1: Examples of Chlorinated Alkane Precursors

| Precursor Compound | Formula | Synthetic Application |

|---|---|---|

| 1,1,1,3,3-Pentachloropropane (B1622584) | C₃H₃Cl₅ | Starting material for fluorination to produce tetrachlorofluoropropanes. google.com |

| 1,1,1,2,3-Pentachloropropane | C₃H₃Cl₅ | Feedstock for manufacturing fluorinated propenes, involving this compound intermediates. google.com |

| 1,1,1,2,2-Pentachloropropane | C₃H₃Cl₅ | Can be fluorinated to produce various chlorofluoropropanes. google.com |

In addition to saturated alkanes, chlorinated alkenes are also vital feedstocks. The primary route using these precursors involves the fluorination of tetrachloropropenes. For example, 1,1,2,3-tetrachloropropylene (TCP) is a significant starting material in multi-step syntheses that can yield various fluorinated C3 compounds, including this compound isomers. google.com Gas-phase fluorination of specific chlorinated propenes, such as 1,1,3,3-tetrachloro-2-propene, is another established method.

Table 2: Examples of Chlorinated Alkene Feedstocks

| Feedstock Compound | Formula | Synthetic Application |

|---|---|---|

| 1,1,2,3-Tetrachloropropylene | C₃H₂Cl₄ | Starting material for gas-phase fluorination to produce fluorinated compounds. google.com |

Halogen Exchange Reactions for Fluorine Incorporation

The core of this compound synthesis is the halogen exchange (Halex) reaction, where one or more chlorine atoms in a polychlorinated propane or propene are replaced by fluorine. acsgcipr.org This transformation is typically achieved using a potent fluorinating agent, often under catalytic conditions.

Hydrogen fluoride (B91410) (HF) is the most common and industrially significant fluorinating agent for these syntheses. The process can be conducted in either the liquid or vapor phase. Vapor-phase fluorination is often preferred and is typically carried out at elevated temperatures, ranging from 65°C to 300°C. For example, the fluorination of 1,1,1,3,3-pentachloropropane is conducted in the vapor phase in the presence of a hydrofluorination catalyst. While liquid-phase reactions with HF are possible, they may result in lower yields due to competing side reactions. In some industrial applications, anhydrous HF can serve as both the solvent and the fluorinating agent in continuous-flow reactors.

To facilitate the halogen exchange reaction between the chlorinated precursor and HF, catalysts are essential. Transition metals and their compounds are widely used to enhance reaction rates and selectivity. nih.govnih.gov

For the fluorination of chlorinated propanes and propenes, catalysts based on antimony, iron, and chromium are frequently employed. ugr.es For instance, the gas-phase fluorination of 1,1,3,3-tetrachloro-2-propene can be catalyzed by fluorinated antimony pentachloride (SbCl₅) or iron chloride (FeCl₃). In other processes, chromium-based catalysts, such as chromia (Cr₂O₃) or more complex zinc/chromia catalysts, are used. google.comepo.orggoogle.com These catalysts are often supported on materials like alumina (B75360) or activated carbon to improve their stability and activity. epo.org The choice of catalyst can significantly influence the distribution of isomers in the final product.

Table 3: Catalysts in this compound Synthesis

| Catalyst | Type | Application |

|---|---|---|

| Antimony Pentachloride (SbCl₅) | Transition Metal Halide | Used in gas-phase and liquid-phase fluorination of chlorinated propenes and propanes. google.com |

| Iron Chloride (FeCl₃) | Transition Metal Halide | Catalyst for gas-phase fluorination. |

| Chromia (Cr₂O₃) | Transition Metal Oxide | Used in gas-phase fluorination of chlorinated precursors. google.com |

| Zinc/Chromia | Mixed Metal Oxide | Catalyst for fluorination and dehydrohalogenation reactions in related syntheses. epo.orggoogle.com |

Multi-Step Synthetic Strategies for Targeted this compound Isomers

The production of a specific isomer of this compound often requires a multi-step synthetic approach. solubilityofthings.comsavemyexams.com These strategies involve a sequence of reactions, typically starting with a readily available chlorinated alkane or alkene, followed by controlled fluorination and potential subsequent reaction steps. google.com

For example, a synthetic route might begin with a pentachloropropane isomer. A single, selective fluorination step would yield a this compound. By carefully selecting the starting isomer and controlling the reaction conditions (temperature, pressure, catalyst, and ratio of HF to the organic substrate), chemists can favor the formation of one isomer over others. google.com

Complex syntheses for other highly fluorinated compounds often proceed through this compound intermediates. google.comgoogle.comjustia.com For instance, the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) may start with 1,1,2,3-tetrachloropropylene, which is first fluorinated to produce a mixture of chlorofluoropropanes, including this compound isomers. google.com These intermediates can then be isolated or subjected to further reactions like dehydrochlorination or additional fluorination to reach the final target. google.comgoogle.com This highlights that by halting the reaction sequence at the appropriate stage, specific this compound isomers can be targeted and isolated.

Reaction Optimization and Process Intensification in this compound Synthesis

The optimization of chemical reactions is a critical endeavor in synthetic chemistry, aiming to enhance outcomes such as yield, purity, and cost-effectiveness by systematically adjusting reaction parameters. sigmaaldrich.com For the synthesis of this compound, this involves a multifaceted approach that considers variables like catalysts, solvents, temperature, and reaction time. sigmaaldrich.com Process intensification, a strategy focused on developing novel equipment and techniques, further complements these efforts by creating more efficient, sustainable, and economical production methods. fraunhofer.devapourtec.com

Process intensification in the context of this compound synthesis aims to achieve dramatic improvements in manufacturing by making processes more precise and efficient. energy.gov This can involve the transition from traditional batch processing to continuous flow chemistry, which often leads to better process control, enhanced safety, and higher yields. vapourtec.commanetco.be The use of microreactors, for instance, offers a high surface-to-volume ratio, facilitating superior heat and mass transfer, which is particularly beneficial for managing the exothermic nature of fluorination reactions. manetco.be Such intensified processes can lead to significant reductions in equipment size, energy consumption, and waste generation. vapourtec.commanetco.be

The primary goals of applying these principles to this compound synthesis include:

Maximizing Yield and Selectivity: By fine-tuning reaction conditions and employing advanced reactor designs, the formation of the desired this compound isomer can be favored over the production of by-products.

Improving Energy Efficiency: Continuous processes and optimized heat integration can substantially lower the energy requirements of the synthesis. energy.govosf.io

Enhancing Safety: The use of microreactors or spinning disk reactors can mitigate the risks associated with handling hazardous reagents like hydrogen fluoride by minimizing the reaction volume and improving control over reaction parameters. vapourtec.com

Reducing Costs: A combination of higher yields, lower energy consumption, and smaller plant footprint contributes to a more economically viable production process. manetco.beosf.io

Recent advancements in optimization techniques include the application of Bayesian optimization, an iterative algorithm that uses a probabilistic model to select the most promising experiments to run. ucla.edunih.gov This approach has demonstrated the potential to outperform human decision-making in optimizing complex chemical reactions, leading to more efficient discovery of optimal reaction conditions. ucla.edunih.gov

Table 1: Key Parameters and Methodologies in Reaction Optimization and Process Intensification

| Parameter/Methodology | Objective in this compound Synthesis | Potential Impact |

|---|---|---|

| Catalyst Selection | Improve reaction rate and selectivity towards the desired isomer. | Higher yield, reduced by-product formation. |

| Temperature Control | Optimize reaction kinetics and minimize side reactions. | Enhanced product purity and yield. |

| Continuous Flow Chemistry | Shift from batch to continuous production for better control and efficiency. | Improved safety, consistency, and throughput. vapourtec.commanetco.be |

| Microreactors | Utilize high surface-to-volume ratio for superior heat and mass transfer. | Better temperature control, enhanced safety, higher yields. manetco.be |

| Design of Experiments (DoE) | Systematically screen and optimize multiple reaction variables. | Efficient identification of optimal process conditions. whiterose.ac.uk |

| Bayesian Optimization | Employ machine learning algorithms to guide experimental design. | Accelerated discovery of optimal reaction parameters. ucla.edunih.gov |

Computational Approaches to this compound Synthetic Pathway Design

In recent years, computational modeling has emerged as a powerful tool to accelerate the discovery and design of synthetic routes for complex molecules, including this compound. mit.eduarxiv.org These approaches can pre-screen potential reactions and predict their outcomes, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. mit.edu

One of the primary applications of computational chemistry in this field is in the prediction of reaction feasibility and product stability. For instance, density functional theory (DFT) methods can be used to calculate the energies of reactants, transition states, and products. mdpi.com This information allows chemists to assess the thermodynamic and kinetic viability of a proposed synthetic step. A spontaneous formation of the target molecule during a computational geometry optimization can suggest a promising synthetic route. mdpi.com

Computational models can also be employed to understand and predict the selectivity of reactions. In the synthesis of this compound, where multiple isomers can be formed, computational analysis can help in designing catalysts and reaction conditions that favor the formation of the desired isomer. This is achieved by modeling the interactions between the substrate, the catalyst, and the reagents at a molecular level.

Furthermore, the development of large language models (LLMs) specifically trained on vast datasets of chemical reactions is revolutionizing synthetic planning. arxiv.org These models can be used for tasks such as retrosynthesis, where a target molecule is broken down into simpler, commercially available starting materials. sigmaaldrich.comarxiv.org For a molecule like this compound, an LLM could propose various synthetic pathways starting from different precursors.

The integration of machine learning with computational chemistry offers a synergistic approach. cicenergigune.com Machine learning models can be trained on data from computational simulations and experimental results to predict reaction outcomes, such as yield and selectivity, with increasing accuracy. arxiv.org This data-driven approach can guide experimental efforts towards the most promising synthetic strategies.

Key computational strategies applicable to this compound synthesis include:

Quantum Chemistry Calculations: To determine the energetics and mechanisms of potential reaction pathways.

Molecular Dynamics Simulations: To study the behavior of molecules and their interactions in the reaction medium, providing insights into solvent effects and catalyst behavior.

Computer-Aided Synthesis Planning (CASP): To generate and evaluate potential synthetic routes based on known chemical transformations. arxiv.org

Machine Learning Models: To predict reaction performance and guide the optimization of reaction conditions. cicenergigune.com

By leveraging these computational tools, researchers can explore a vast chemical space and identify novel and efficient synthetic routes to this compound, ultimately accelerating the development of improved manufacturing processes. cicenergigune.com

Table 2: Computational Tools and Their Applications in Synthetic Design

| Computational Tool | Application in this compound Synthesis | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate reaction energies and transition states. mdpi.com | Prediction of reaction feasibility and kinetic barriers. |

| Retrosynthesis Software (e.g., SYNTHIA™) | Identify potential starting materials and reaction steps. sigmaaldrich.com | Generation of novel and efficient synthetic pathways. |

| Large Language Models (LLMs) for Chemistry | Predict reaction conditions and outcomes. arxiv.org | Guidance on optimal solvents, catalysts, and temperatures. |

| Machine Learning Algorithms | Model and predict reaction yields and selectivity from data. cicenergigune.com | Accelerated optimization of reaction conditions. |

Elucidation of Reaction Mechanisms Involving Tetrachlorofluoropropane

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group, typically a halide in the case of tetrachlorofluoropropane, by an electron-rich species known as a nucleophile. wikipedia.orgmasterorganicchemistry.com The polarity of the carbon-halogen bond, where the carbon atom carries a partial positive charge, makes it susceptible to attack by nucleophiles. savemyexams.comsavemyexams.com The two primary mechanisms for these reactions are the SN1 and SN2 pathways, which differ in their molecularity, kinetics, and stereochemical outcomes. savemyexams.com

The Unimolecular Nucleophilic Substitution (SN1) reaction proceeds through a two-step mechanism. saskoer.ca The initial and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. savemyexams.comchemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.ukchemguide.co.uk

The rate of an SN1 reaction is dependent only on the concentration of the substrate (the haloalkane), exhibiting first-order kinetics (Rate = k[Substrate]). masterorganicchemistry.compressbooks.pub This mechanism is favored for substrates that can form stable carbocations, such as tertiary and secondary alkyl halides. savemyexams.comchemistryhall.com The stability of the carbocation is crucial, as it lowers the activation energy of the first step. savemyexams.com Polar protic solvents, like water and alcohols, facilitate SN1 reactions by stabilizing both the departing leaving group and the intermediate carbocation. libretexts.org

For a compound like this compound, the feasibility of an SN1 pathway is highly dependent on the specific isomer. An isomer with a tertiary carbon atom would be the most likely candidate to undergo an SN1 reaction. However, the presence of multiple electron-withdrawing halogens (chlorine and fluorine) on the same or adjacent carbons would significantly destabilize the carbocation intermediate, making the SN1 pathway generally unfavorable compared to simpler alkyl halides. SN1 reactions often compete with E1 elimination reactions, as they share the same carbocation intermediate. libretexts.orglibretexts.org

Table 1: Factors Influencing SN1 Reaction Pathways

| Factor | Influence on SN1 Reaction | Rationale |

| Substrate Structure | Favored by tertiary (3°) > secondary (2°) >> primary (1°) substrates. savemyexams.compressbooks.pub | Formation of a more stable carbocation intermediate. savemyexams.com |

| Nucleophile | Favored by weak or neutral nucleophiles (e.g., H₂O, ROH). libretexts.org | The nucleophile is not involved in the rate-determining step. chemguide.co.uk |

| Leaving Group | A better leaving group (more stable anion) increases the reaction rate. gacariyalur.ac.in | The C-X bond is broken in the rate-determining step. |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). libretexts.org | Stabilizes the carbocation intermediate and the leaving group through solvation. |

Intramolecular Nucleophilic Substitution (SNi) Processes

The Intramolecular Nucleophilic Substitution (SNi) mechanism is a less common pathway where the nucleophile is delivered from the same side as the leaving group. wikipedia.org This results in the retention of stereochemical configuration at the reaction center. A classic example involves the reaction of alcohols with thionyl chloride (SOCl₂), where the reagent itself facilitates the substitution process. wikipedia.org For a haloalkane like this compound, an SNi mechanism is not a standard pathway and would require specific reagents or the presence of a suitable neighboring group that could act as an internal nucleophile. pdx.edu

The stereochemical outcome of a nucleophilic substitution reaction is a key diagnostic tool for determining the underlying mechanism.

SN1 Reactions : If the reaction occurs at a chiral center, the SN1 mechanism leads to the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, typically resulting in a racemic mixture of enantiomers (both retention and inversion of configuration). saskoer.cachemistryhall.comlibretexts.org

SN2 Reactions : The concerted, backside attack characteristic of the SN2 mechanism forces the stereochemistry at a chiral center to invert, a process known as Walden inversion. This results in a single product with the opposite configuration to the starting material. ebsco.comuky.edu

SNi Reactions : This mechanism is characterized by retention of configuration, as the nucleophile attacks from the same face from which the leaving group departs. wikipedia.org

For a chiral isomer of this compound, such as one with a stereocenter at a secondary carbon, the choice of reagents and conditions would determine the stereochemical fate of the product. An SN2 reaction would lead to inversion, while an SN1 reaction would produce a racemic mixture.

Table 3: Stereochemical Outcomes of Nucleophilic Substitution Reactions

| Mechanism | Stereochemical Result | Description |

| SN1 | Racemization | Attack on the planar carbocation from both sides leads to a mixture of enantiomers. saskoer.ca |

| SN2 | Inversion of Configuration | Backside attack by the nucleophile flips the stereocenter. ebsco.com |

| SNi | Retention of Configuration | The nucleophile is delivered from the same side as the leaving group. wikipedia.org |

Elimination Reaction Mechanisms

Elimination reactions involve the removal of two substituents from adjacent atoms in a molecule, typically resulting in the formation of a double bond. pharmaguideline.commgscience.ac.in For haloalkanes, this process is known as dehydrohalogenation, where a hydrogen atom and a halogen are removed. organicmystery.com

The Unimolecular Elimination (E1) reaction proceeds via a two-step mechanism that is analogous and often in competition with the SN1 pathway. libretexts.org

Step 1: Formation of a Carbocation : The reaction begins with the slow, rate-determining ionization of the substrate to form a carbocation and a leaving group. labxchange.orglibretexts.org This is the same first step as in the SN1 mechanism.

Step 2: Deprotonation : A weak base removes a proton from a carbon atom adjacent to the positively charged carbon (a beta-hydrogen). The electrons from the C-H bond then form a π bond, creating an alkene. labxchange.orglibretexts.org

The kinetics of the E1 reaction are first-order, as the rate depends solely on the concentration of the substrate (Rate = k[Substrate]). masterorganicchemistry.comlibretexts.org The reaction is favored by the same conditions that favor SN1 reactions: tertiary or secondary substrates, polar protic solvents, and weak bases. uci.edu High temperatures also tend to favor elimination over substitution. chemguide.co.uk

When more than one alkene product can be formed, the major product is typically the most stable (most substituted) alkene, a principle known as Zaitsev's Rule . iitk.ac.inlibretexts.org For this compound, an E1 reaction would be most likely for a tertiary isomer. The high degree of halogenation would make carbocation formation challenging, but if formed, subsequent deprotonation would lead to a highly halogenated alkene.

Table 4: Characteristics of the E1 Reaction Mechanism

| Feature | Description | Rationale |

| Kinetics | First-order: Rate = k[Substrate] libretexts.org | The rate-determining step is the unimolecular formation of the carbocation. libretexts.org |

| Mechanism | Two steps, via a carbocation intermediate. labxchange.org | Shares the same intermediate as the SN1 reaction. libretexts.org |

| Substrate Preference | 3° > 2° > 1° uci.edu | Favors the formation of the most stable carbocation. |

| Base | Favored by weak bases (e.g., H₂O, ROH). uci.edu | A strong base would favor the E2 mechanism. |

| Product Regioselectivity | Zaitsev's Rule: The more substituted alkene is the major product. libretexts.org | The reaction proceeds to form the most thermodynamically stable alkene. |

Bimolecular Elimination (E2) Stereo- and Regioselectivity

Bimolecular elimination (E2) reactions are a significant pathway for the transformation of this compound. These reactions are stereoselective and regioselective, meaning the spatial arrangement of atoms and the location of the resulting double bond are not random.

Stereoselectivity in E2 reactions is dictated by the requirement for an anti-periplanar geometry between the hydrogen atom being removed and the leaving group (in this case, a chlorine or fluorine atom). chemistrysteps.comchemistrysteps.com This means the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. chemistrysteps.com This geometric constraint influences which stereoisomer of the resulting alkene is formed. If there are two beta-hydrogens available for elimination, the reaction will preferentially form the more stable alkene, which is typically the trans isomer. chemistrysteps.com The reaction is then termed stereoselective because it "selects" the more stable product. chemistrysteps.comchemistrysteps.com However, if there is only one beta-hydrogen, the reaction becomes stereospecific, as the geometry of the single available hydrogen dictates the stereochemistry of the product. chemistrysteps.com

Regioselectivity in E2 reactions refers to which constitutional isomer is formed when there are multiple possible positions for the double bond. libretexts.org According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product. masterorganicchemistry.com However, the regiochemical outcome can be influenced by steric factors. libretexts.org The use of a bulky base can hinder the approach to the more sterically congested proton, leading to the formation of the less substituted (Hofmann) product. masterorganicchemistry.com Therefore, the choice of base can be a critical factor in controlling the regioselectivity of the elimination reaction of this compound.

Free Radical Reaction Pathways

This compound can also undergo reactions via free radical pathways. wikipedia.org These reactions are typically initiated by heat or light, which causes the homolytic cleavage of a carbon-halogen bond to form a free radical. masterorganicchemistry.comkhanacademy.org Free radical reactions often proceed as a chain reaction, involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

Initiation: The reaction begins with the formation of free radicals, often from a radical initiator. wikipedia.org

Propagation: The newly formed radical reacts with another molecule to produce a new radical, continuing the chain. khanacademy.org

Termination: The reaction ceases when two radicals combine with each other. khanacademy.orgyoutube.com

A key characteristic of free radical reactions is that their rates are often independent of the polarity of the solvent. masterorganicchemistry.com Common types of free radical reactions include substitution, addition, and rearrangement. wikipedia.org

Rearrangement Reactions in this compound Transformations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de In the context of this compound, these rearrangements often occur in reactions that proceed through a carbocation intermediate, such as in unimolecular substitution (SN1) and elimination (E1) reactions. chemistrysteps.com

A common type of rearrangement is a 1,2-shift, where a substituent moves to an adjacent atom. chemistrysteps.combdu.ac.in This can be a hydride shift (migration of a hydrogen atom with its pair of electrons) or an alkyl shift. masterorganicchemistry.com The driving force for these rearrangements is the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.com For example, a secondary carbocation may rearrange to a more stable tertiary carbocation. It is important to note that these shifts typically only occur between adjacent atoms. chemistrysteps.com

Mechanistic Factors Influencing Reaction Outcomes

Several factors can influence the outcome of reactions involving this compound, directing the reaction towards a specific pathway or product.

The electronic and steric properties of the this compound molecule itself play a crucial role in its reactivity.

Electronic Effects: The distribution of electron density within the molecule influences its reactivity. The Taft equation is a tool used to quantify the relative importance of electronic and steric effects on reaction rates. numberanalytics.com

Steric Effects: The spatial arrangement of atoms, or steric hindrance, can significantly impact reaction rates and selectivity. numberanalytics.comwikipedia.org Bulky substituents can slow down reactions by physically blocking the approach of a reactant. numberanalytics.comwikipedia.org In elimination reactions, steric hindrance can favor the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product), especially when a bulky base is used. masterorganicchemistry.com

The choice of solvent can have a profound effect on reaction rates and mechanisms. wikipedia.orgrsc.orgspringernature.com Solvents can influence reactions by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orgresearchgate.net

Solvent Polarity: An increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state and decreases the rate of reactions where charge is dispersed. wikipedia.org For SN1 and E1 reactions, polar protic solvents are often used to stabilize the intermediate carbocation.

Proton-Donating/Accepting Characteristics: The ability of a solvent to donate or accept protons can also be critical. nih.gov

| Solvent Property | Effect on Reaction Rate |

| Increased Polarity | Accelerates reactions with charge development in the transition state. wikipedia.org |

| Decreases rates of reactions with charge dispersal in the transition state. wikipedia.org | |

| Proton-Donating/Accepting | Can significantly influence reaction mechanisms and product selectivity. nih.gov |

Catalysts can be used to increase the rate of a reaction and to control its selectivity. chemguide.co.uksavemyexams.com Catalysts provide an alternative reaction pathway with a lower activation energy. savemyexams.com They can be classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). chemguide.co.uk

In the context of this compound reactions, a catalyst could be used to favor a particular reaction pathway. For example, a specific catalyst might promote a particular type of rearrangement or direct an elimination reaction towards a specific isomer. googleapis.com The catalyst achieves this by interacting with the substrate to stabilize a particular transition state. bhu.ac.in

| Catalyst Type | Phase Relationship with Reactants |

| Homogeneous | Same phase chemguide.co.uk |

| Heterogeneous | Different phase chemguide.co.uk |

Computational Studies on Tetrachlorofluoropropane Isomers and Reactivity

Isomeric Analysis and Conformer Landscape of Tetrachlorofluoropropane

This compound (C₃H₃Cl₄F) can exist as numerous constitutional and stereoisomers, depending on the arrangement of the halogen atoms on the three-carbon propane (B168953) backbone. For example, the fluorine and four chlorine atoms can be distributed in various ways, leading to distinct molecules like 1,1,1,2-tetrachloro-3-fluoropropane or 1,1,2,3-tetrachloro-1-fluoropropane. Each of these constitutional isomers has a unique set of physical and chemical properties.

Furthermore, each isomer can exist in different spatial arrangements known as conformations, which arise from rotation around the carbon-carbon single bonds. chemistrysteps.com The study of these different arrangements and their relative stabilities is known as conformational analysis. chemistrysteps.comstudysmarter.co.uk For a molecule like this compound, the potential energy surface (PES) can be complex, with several local minima corresponding to stable conformers (e.g., anti and gauche forms) and transition states connecting them. researchgate.net

Advanced Quantum Chemical Calculation Methods

To accurately model the electronic structure and energy of this compound isomers, a variety of quantum chemical methods are employed, ranging from highly accurate but computationally expensive ab initio techniques to more efficient Density Functional Theory and semi-empirical methods.

Ab initio methods derive results directly from first principles, without the use of experimental data for parametrization. science.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide a hierarchy of accuracy. science.gov For halogenated hydrocarbons, these high-level calculations are often used to obtain benchmark energies and geometries for a few key isomers or conformers. nih.govresearchgate.net While computationally demanding, they serve as a "gold standard" to validate the accuracy of more approximate methods. For instance, ab initio calculations have been successfully used to compute properties like NMR chemical shifts for other halogenated propanes. acs.orgresearchgate.net

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its excellent balance of accuracy and computational cost. rsc.org DFT methods calculate the molecular energy based on the electron density rather than the complex many-electron wavefunction. chemrxiv.org Functionals like B3LYP, PBE0, and M06-2X are commonly used, often paired with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets. mdpi.com

DFT is widely used to:

Optimize Geometries: Find the lowest energy structure of each conformer. nih.gov

Calculate Vibrational Frequencies: Predict infrared (IR) spectra to help identify isomers and confirm that optimized structures are true energy minima. chemrxiv.org

Determine Relative Energies: Establish the relative stability of different isomers and conformers. chemrxiv.org

Compute Molecular Properties: Calculate dipole moments, polarizabilities, and other electronic properties.

The table below illustrates the type of data that would be generated from DFT calculations to compare the relative stability of hypothetical this compound isomers.

| Isomer | DFT Functional/Basis Set | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| Isomer A (e.g., 1,1,1,2-tetrachloro-3-fluoropropane) | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 2.15 |

| Isomer B (e.g., 1,1,2,2-tetrachloro-1-fluoropropane) | B3LYP/6-311+G(d,p) | +5.7 | 1.88 |

| Isomer C (e.g., 1,1,2,3-tetrachloro-1-fluoropropane) | B3LYP/6-311+G(d,p) | +3.2 | 2.54 |

Note: The data in this table is hypothetical and for illustrative purposes only.

For molecules with many rotatable bonds, exploring the entire conformational space with high-level DFT or ab initio methods can be prohibitively expensive. Semi-empirical methods (like PM6 or AM1) offer a much faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the calculations. A common strategy involves first screening the vast number of potential conformations using a fast semi-empirical method. The low-energy structures identified in this initial scan are then re-optimized using more reliable DFT or ab initio methods to obtain accurate energies and properties. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distributions

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Computational methods allow for the detailed analysis of molecular orbitals and electron density.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. wikipedia.orgfiveable.me It posits that the most important interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

HOMO: This orbital represents the location of the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: This orbital represents the most accessible empty location for electrons and is associated with the molecule's ability to act as an electrophile or electron acceptor.

For this compound, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. For example, a nucleophile would likely attack a carbon atom where the LUMO is localized, as this indicates an electron-deficient site. The C-Cl bonds are often electron-deficient and represent likely sites for the LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org DFT calculations are an excellent tool for computing the energies and visualizing the shapes of these frontier orbitals. researchgate.net

The following table shows representative HOMO-LUMO data that could be generated for different isomers.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isomer A | -11.8 | -1.5 | 10.3 |

| Isomer B | -12.1 | -1.9 | 10.2 |

| Isomer C | -11.9 | -1.3 | 10.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing the location and energy of these frontier orbitals, chemists can gain significant insight into the potential reaction pathways and relative reactivity of the various this compound isomers.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis

Computational analysis through Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories offers profound insights into the electronic structure, bonding characteristics, and charge distribution within the isomers of this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding and intramolecular interactions. For this compound, an NBO analysis would elucidate the nature of the C-C, C-H, C-Cl, and C-F bonds.

Key insights from NBO analysis include:

Hybridization and Bond Composition: It would determine the hybridization of each atomic orbital contributing to a bond (e.g., the sp³ character of the carbon atoms) and the polarization of each bond. For instance, the C-F bond would show significant polarization towards the highly electronegative fluorine atom. wikipedia.org

Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions between a filled (donor) NBO and an empty (acceptor) non-Lewis NBO, such as an antibonding orbital (σ*). In this compound, significant hyperconjugative interactions would be expected, such as the donation of electron density from a C-H or C-C sigma bond into an adjacent C-Cl or C-F antibonding orbital. These interactions are key to understanding molecular stability and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-C) | σ(C-Cl) | ~2.5 | Vicinal Hyperconjugation |

| σ(C-H) | σ(C-Cl) | ~1.8 | Vicinal Hyperconjugation |

| LP(Cl) | σ(C-C) | ~0.9 | Lone Pair Delocalization |

| LP(F) | σ(C-C) | ~0.5 | Lone Pair Delocalization |

This table is a hypothetical representation of the type of data generated by an NBO analysis, illustrating the stabilizing energies from electron delocalization.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the total electron density of a molecule into atomic basins. wikipedia.orgamercrystalassn.org This division allows for the calculation of atomic properties and a rigorous definition of chemical bonds based on the topology of the electron density. wikipedia.org

For this compound, AIM analysis would involve:

Topological Analysis: Identifying critical points in the electron density. A (3, -1) critical point, or bond critical point (BCP), located between two nuclei signifies a chemical bond. huntresearchgroup.org.uk

Bond Characterization: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the bond. For covalent bonds, ρ is typically high and ∇²ρ is negative. For ionic bonds or closed-shell interactions (like those expected for C-F and C-Cl bonds), ρ is lower and ∇²ρ is positive. huntresearchgroup.org.uk This analysis would quantitatively confirm the high degree of ionic character in the carbon-halogen bonds.

Atomic Charges: Integration of the electron density within each atomic basin yields the net atomic charge, providing a more physically grounded measure of charge distribution than other methods. wikipedia.org

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C-C | ~0.24 | ~ -0.65 | Shared (Covalent) |

| C-H | ~0.27 | ~ -0.80 | Shared (Covalent) |

| C-Cl | ~0.18 | ~ +0.10 | Closed-Shell (Polar Covalent) |

| C-F | ~0.16 | ~ +0.50 | Closed-Shell (Highly Polar/Ionic) |

This table provides exemplary data from an AIM analysis, showing how topological properties of the electron density are used to classify chemical bonds.

Conformational Dynamics and Rotational Isomerism Investigations

The single carbon-carbon bond in this compound allows for rotation, leading to the existence of different spatial arrangements known as conformations or rotational isomers (rotamers). wikipedia.org Computational studies are essential for investigating the energetics and dynamics of these conformers.

The study of the energetics of bond rotation is called conformational analysis. wikipedia.org For a molecule like 1,1,2,2-tetrachloro-1-fluoropropane, rotation around the C-C bond would lead to various staggered and eclipsed conformations. The staggered conformations are typically energy minima, while the eclipsed conformations represent energy maxima and act as transition states for interconversion between rotamers. wikipedia.org

Computational investigations would involve:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating a dihedral angle (e.g., F-C-C-Cl) in small increments and optimizing the rest of the molecular geometry at each step. This maps out the energy profile of the rotation.

Identification of Conformers: The minima on the PES correspond to stable rotamers. Their geometries, relative energies, and population distributions (based on the Boltzmann distribution) can be calculated. Due to the bulky chlorine atoms and the electronegative fluorine atom, significant steric and electrostatic interactions would dictate the relative stability of the different staggered forms (e.g., gauche vs. anti).

Rotational Barriers: The energy difference between a stable conformer (minimum) and an eclipsed transition state (maximum) represents the energy barrier for rotation. univ-perp.fr These barriers determine the rate of interconversion between rotamers at a given temperature.

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | ~75% |

| Gauche 1 | 60° | 1.10 | ~12.5% |

| Gauche 2 | -60° | 1.10 | ~12.5% |

| Eclipsed (Transition State) | 0° | 4.50 | - |

This table illustrates the expected output from a conformational analysis, showing the relative stabilities of different rotamers and the energy barrier to rotation.

Prediction of Thermochemical Parameters and Reaction Energetics

Computational chemistry provides powerful tools for predicting the thermochemical properties of molecules, which are crucial for understanding their stability and the energetics of their reactions. doe.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations can be used to determine these parameters for this compound isomers.

Key thermochemical parameters that would be calculated include:

Heats of Formation (ΔH°f): This is the standard enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. doe.gov

Gibbs Free Energies of Formation (ΔG°f): This parameter combines enthalpy and entropy and is the ultimate predictor of thermodynamic stability under standard conditions. Comparing the ΔG°f values of different this compound isomers would reveal their relative stabilities. scirp.org

Reaction Energetics: For any proposed chemical reaction involving this compound (e.g., dehydrohalogenation), the enthalpy (ΔH_rxn), entropy (ΔS_rxn), and Gibbs free energy (ΔG_rxn) of the reaction can be calculated. A negative ΔG_rxn indicates a spontaneous reaction. These calculations are vital for assessing the feasibility of synthetic routes or degradation pathways.

| Isomer | Relative Enthalpy of Formation (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Relative Stability |

|---|---|---|---|

| 1,1,1,2-Tetrachloro-3-fluoropropane | 0.0 | 0.0 | Most Stable |

| 1,1,2,2-Tetrachloro-1-fluoropropane | +2.1 | +1.9 | Less Stable |

| 1,1,2,3-Tetrachloro-1-fluoropropane | +3.5 | +3.2 | Least Stable |

This table presents a hypothetical comparison of the calculated stabilities of different this compound isomers. The values are for illustrative purposes to show relative differences.

Transition State Characterization and Reaction Pathway Mapping

Understanding a chemical reaction requires not just knowing the reactants and products but also characterizing the high-energy transition state (TS) that connects them and mapping the entire reaction pathway. wikipedia.org Computational methods are indispensable for this, as transition states are fleeting and cannot be isolated experimentally. ims.ac.jp

For a reaction of this compound, such as its decomposition or reaction with an atmospheric radical, the computational process would be:

Locate Reactants and Products: The equilibrium geometries of the reactant(s) and product(s) are fully optimized.

Find the Reaction Pathway: Methods like the Nudged Elastic Band (NEB) or string methods are used to find an initial guess for the minimum energy path (MEP) connecting reactants and products. ims.ac.jparxiv.org

Characterize the Transition State: The highest energy point along the MEP is used as a starting guess for a transition state optimization algorithm. A true TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. scm.com

Verify the Transition State: A frequency calculation is performed on the optimized TS geometry. A genuine transition state must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a C-Cl bond as it breaks). scm.com

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) or activation barrier, a key parameter that governs the reaction rate. wikipedia.org

| Parameter | Description | Illustrative Value |

|---|---|---|

| Geometry | Key bond lengths/angles of the TS structure | C-Cl bond: 2.45 Å (elongated) |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -450 cm⁻¹ |

| Activation Energy (Ea) | Energy barrier for the forward reaction | 35 kcal/mol |

| Enthalpy of Reaction (ΔH_rxn) | Overall energy change of the reaction | +5 kcal/mol (Endothermic) |

This table exemplifies the key data obtained from a computational study of a reaction pathway, confirming the identity of a transition state and defining the reaction's energetic profile.

Environmental Transformation and Degradation Kinetics of Tetrachlorofluoropropane

Atmospheric Fate and Degradation Processes

The atmospheric journey of tetrachlorofluoropropane begins with its release and subsequent transport into the troposphere. Unlike CFCs, which are largely inert in the lower atmosphere, HCFCs like this compound undergo degradation processes that limit their ascent into the stratosphere. epa.goviosrjen.org

The primary atmospheric degradation mechanism for HCFCs is their reaction with hydroxyl (OH) radicals. wikipedia.org This reaction is typically the first and rate-determining step in their removal from the atmosphere. nasa.gov For instance, data for the isomer 1,1,1,2-tetrachloro-2-fluoropropane (B11725502) (HCFC-241aa) indicates a tropospheric atmospheric lifetime of 1.52 years and a stratospheric atmospheric lifetime of 23.5 years. The reaction rate constant with OH radicals at 298 K for this isomer is estimated at 3.85 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. noaa.gov

While the majority of this compound is expected to degrade in the troposphere, a fraction can still reach the stratosphere. Once in the stratosphere, these molecules are exposed to intense ultraviolet (UV) radiation. This energy can cause the photodissociation (photolysis) of the molecule, breaking the carbon-chlorine bonds, which are weaker than carbon-fluorine bonds. iosrjen.orgresearch-solution.com This process releases chlorine atoms.

The general mechanism for photolytic degradation is:

C₃H₃FCl₄ + hν (UV radiation) → C₃H₃FCl₃• + Cl•

This compound is classified as an ozone-depleting substance (ODS) due to the release of chlorine atoms in the stratosphere. epa.gov These chlorine atoms act as catalysts in the destruction of ozone (O₃). A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere. iosrjen.orgepd.gov.hk The catalytic cycle is generally represented as follows:

Cl• + O₃ → ClO• + O₂ ClO• + O• → Cl• + O₂

This cycle effectively converts two odd-oxygen species (O₃ and O•) into two molecular oxygen molecules (O₂), with the chlorine radical being regenerated to continue the process.

The ozone depletion potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 having a reference ODP of 1.0. epa.gov For this compound (HCFC-241), regulatory bodies report a range of ODP values, typically between 0.004 and 0.09. epa.gov

Table 1: Ozone Depletion Potential of this compound (HCFC-241)

| Compound Name | Formula | ODP Range |

| This compound (HCFC-241) | C₃H₃FCl₄ | 0.004–0.09 |

Source: U.S. Environmental Protection Agency epa.gov

Aquatic and Terrestrial Environmental Transformation Pathways

Although the primary environmental fate of this compound is atmospheric degradation, portions of it can partition into aquatic and terrestrial environments. In these compartments, both abiotic and biotic processes can contribute to its transformation.

In aquatic environments, hydrolysis is a potential abiotic degradation pathway for halogenated hydrocarbons. For HCFCs, the rate of hydrolysis is generally slow compared to other halogenated compounds. inchem.org Studies on various HCFCs suggest that their atmospheric lifetimes with respect to hydrolysis in seawater are very long, often spanning thousands of years, making this process a minor sink compared to atmospheric reactions. nasa.govcopernicus.org For this compound, significant hydrolysis would likely only occur under specific conditions of pH and temperature over long time scales.

Oxidation in aquatic systems, for instance by reacting with hydroxyl radicals formed photochemically in sunlit surface waters, can also occur. However, the concentration of OH radicals in water is much lower than in the atmosphere, so this pathway is considered less significant than atmospheric oxidation.

Biotic degradation of HCFCs has been observed in various environmental settings, suggesting that microorganisms can metabolize these compounds. Studies have shown that other HCFCs, such as HCFC-21 and HCFC-123, can be degraded by microbial consortia in soils and sediments under both aerobic and anaerobic conditions. researchgate.netmodern-journals.commst.dk

Under aerobic conditions, methanotrophic bacteria, which use methane (B114726) as a source of carbon and energy, have been shown to degrade some HCFCs. modern-journals.com Their methane monooxygenase enzymes have a broad substrate range and can co-metabolize various halogenated hydrocarbons. modern-journals.com

Under anaerobic conditions, such as those found in saturated soils, sediments, and landfills, reductive dechlorination is a key degradation mechanism. researchgate.net In this process, the HCFC acts as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. For example, the degradation of HCFC-123 in anoxic sediments has been observed to proceed via reductive dechlorination. researchgate.netmodern-journals.com It is plausible that this compound could undergo similar biotic degradation pathways, although specific studies on this compound are lacking.

Kinetic Modeling of Environmental Degradation Rates

Kinetic modeling is a crucial tool for estimating the environmental fate and impact of substances like this compound. These models integrate data on chemical properties, reaction rate constants, and atmospheric transport to predict environmental concentrations, lifetimes, and potentials such as the ODP.

Three-dimensional (3D) atmospheric chemistry models are often used to simulate the fate of HCFCs. nih.govacs.org These models can provide more accurate representations of atmospheric transport and chemistry compared to simpler two-dimensional models. nih.govacs.org For instance, a 3D model was used to refine the ODP of HCFC-123, resulting in a lower value than previously estimated. nih.govacs.org

Table 2: Modeled Atmospheric Lifetimes for HCFC-241aa

| Parameter | Value |

| Tropospheric Atmospheric Lifetime | 1.52 years |

| Stratospheric Atmospheric Lifetime | 23.5 years |

| Ozone Depletion Potential (ODP) | 0.035 |

Source: Derived from data for 1,1,1,2-tetrachloro-2-fluoropropane (HCFC-241aa) noaa.gov

These modeling studies are essential for regulatory assessments under international agreements like the Montreal Protocol, which governs the phase-out of ozone-depleting substances. nih.govacs.org

Application of First-Order and Pseudo-First-Order Kinetics

The degradation of many organic compounds in the environment, including halogenated hydrocarbons, can often be described by first-order or pseudo-first-order kinetics. In these models, the rate of degradation is proportional to the concentration of the compound. For the atmospheric degradation of HCFCs, the reaction with hydroxyl (OH) radicals is the predominant loss process and typically follows pseudo-first-order kinetics, as the concentration of OH radicals can be considered to be in a steady state. escholarship.orgacs.org

Determination of Degradation Half-Lives and Dissipation Times

The degradation half-life (DT50) is a key parameter derived from kinetic studies, representing the time required for the concentration of a substance to decrease by half. chemsafetypro.com This value is critical for assessing the persistence of a chemical in different environmental compartments.

For this compound, the most relevant and available data pertains to its atmospheric lifetime. The atmospheric lifetime is determined by its reactivity with atmospheric oxidants, primarily the hydroxyl (OH) radical. escholarship.orgiosrjen.org Different isomers of this compound (C3H3FCl4) exhibit different atmospheric lifetimes. For instance, the isomer 1,2,2,3-tetrachloro-1-fluoropropane (HCFC-241aa) has an estimated global atmospheric lifetime of 1.43 years. noaa.gov A broader study on C1-C3 HCFCs reported a wide range of atmospheric lifetimes, from 0.3 to 62 years, depending on the specific molecular structure. copernicus.org One study presented a range of 0.004–0.09 years for the HCFC-241 isomer group, though this appears to be an outlier compared to other reported HCFC lifetimes. copernicus.org

Specific degradation half-lives and dissipation times for this compound in soil and water are not well-documented in publicly available research. For many HCFCs, degradation in aquatic and soil environments is generally a much slower process than atmospheric degradation. iosrjen.orgscience.gov

| Compound | Isomer | Estimated Atmospheric Lifetime (years) |

|---|---|---|

| This compound (HCFC-241) | 1,2,2,3-Tetrachloro-1-fluoropropane (HCFC-241aa) | 1.43 noaa.gov |

| This compound (HCFC-241) | Isomer Group (C3H3FCl4) | 0.004 - 0.09 copernicus.org |

| General C1-C3 HCFCs | Various | 0.3 - 62 copernicus.org |

Advanced Kinetic Models (e.g., Monod, Moser, Tessier, Contois) for Biodegradation

Advanced kinetic models such as the Monod, Moser, Tessier, and Contois models are used to describe the kinetics of microbial growth and substrate utilization during biodegradation. These models relate the rate of degradation to the concentration of the substrate and the microbial population. While biodegradation of some HCFCs has been observed, particularly under anaerobic conditions by methanogenic bacteria, the application of these specific advanced kinetic models to the biodegradation of this compound has not been reported in the reviewed scientific literature. nih.govnih.gov The study of such kinetics would require specific laboratory or field experiments tracking both the disappearance of this compound and the growth of degrading microbial populations.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment can lead to the formation of various transformation products. In the atmosphere, the reaction of HCFCs with OH radicals initiates a series of reactions. acs.org This process involves the abstraction of a hydrogen atom, followed by the addition of O2 and subsequent reactions that can lead to the formation of halogenated carbonyls. These compounds can then be removed from the atmosphere through photolysis or wet deposition. diva-portal.org For some HCFCs, this atmospheric degradation pathway can result in the formation of trifluoroacetic acid (TFA), a persistent substance that accumulates in the environment. diva-portal.org

Patents related to the synthesis of fluorinated compounds list various isomers of this compound and other chlorinated and fluorinated propanes, such as 1,3,3-trichloro-1-fluoropropene, as potential by-products or intermediates in manufacturing processes, but these are not necessarily environmental transformation products. google.comjustia.com Under anaerobic conditions, the biotic degradation of some chlorofluorocarbons (CFCs) has been shown to proceed via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. For example, CFC-11 can be degraded to HCFC-21 (dichlorofluoromethane). nih.gov It is plausible that this compound could undergo similar reductive dechlorination pathways under specific environmental conditions, leading to the formation of trichlorodifluoropropanes or other less chlorinated compounds. However, specific studies identifying and characterizing the environmental transformation products of this compound are scarce.

Factors Influencing Environmental Degradation Kinetics

The rate of degradation of this compound in the environment is influenced by several factors, including temperature, light exposure, pH, and redox potential.

Temperature and Light Exposure Effects

Temperature significantly affects the rates of both biotic and abiotic degradation processes. For atmospheric degradation, the reaction rate with OH radicals is temperature-dependent. In general, higher temperatures increase reaction rates. For the biodegradation of other HCFCs, such as HCFC-21 and HCFC-22, in landfill cover soils, a temperature optimum of around 30°C has been observed, with activity present but reduced at temperatures as low as 2°C. nih.gov This suggests that the microbial degradation of this compound, if it occurs, would also be temperature-dependent.

Light exposure, particularly ultraviolet (UV) radiation, is a key driver of the atmospheric degradation of HCFCs. iosrjen.org In the stratosphere, HCFCs undergo photolysis, where high-energy photons break the C-Cl bonds, releasing chlorine atoms that can catalytically destroy ozone. iosrjen.org In the troposphere, photolysis is generally a minor loss process for most HCFCs compared to reaction with OH radicals. copernicus.orgcopernicus.org

pH and Redox Potential Influences

The pH of the environmental medium can influence abiotic degradation pathways such as hydrolysis. For many halogenated alkanes, hydrolysis rates are pH-dependent, often increasing under alkaline conditions. chemrxiv.orgecetoc.org While specific data for this compound is lacking, studies on other organic compounds show that alkaline hydrolysis can be a significant degradation pathway. nih.govnih.govnih.gov For example, the hydrolysis of esters is known to be much faster under alkaline conditions. savemyexams.com

Redox potential is a critical factor for the biodegradation of halogenated compounds, particularly under anaerobic conditions. Reductive dechlorination, a key anaerobic biodegradation pathway for many chlorinated solvents, occurs under low redox potentials. nih.gov The degradation of some CFCs and HCFCs has been observed in anaerobic environments such as landfill leachate and anoxic aquifers, often mediated by sulfate-reducing or methanogenic bacteria. nih.govmst.dkresearchgate.net Therefore, it is expected that the biotic degradation of this compound in soil and groundwater would be highly dependent on the prevailing redox conditions, with anaerobic environments being more conducive to reductive dechlorination.

| Factor | Effect on Degradation Rate | Relevant Environment | Reference (for analogous compounds) |

|---|---|---|---|

| Temperature | Increases with temperature; optimum for biodegradation observed around 30°C. | Atmosphere, Soil, Water | nih.gov |

| Light (UV) | Drives stratospheric photolysis, a key atmospheric degradation pathway. | Atmosphere | iosrjen.org |

| pH | Hydrolysis rates can increase under alkaline conditions. Biodegradation optimum for some HCFCs is near neutral (pH 6.5-7.5). | Water, Soil | ecetoc.orgnih.gov |

| Redox Potential | Low redox potential (anaerobic conditions) favors reductive dechlorination. | Soil, Groundwater, Sediments | nih.govresearchgate.net |

Microbial Community Composition and Activity

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the microbial degradation of this compound and the direct impact of this compound on microbial community composition and activity. While extensive research exists on the biodegradation of other halogenated hydrocarbons, including various chlorinated propanes and other hydrochlorofluorocarbons (HCFCs), specific studies focusing solely on this compound are not readily found in the public domain.

General principles of microbial degradation of related compounds suggest that both aerobic and anaerobic processes could potentially play a role in the transformation of this compound. For instance, under anaerobic conditions, some microbial genera such as Dehalogenimonas and Dehalococcoides have been identified as capable of degrading chlorinated propanes through reductive dechlorination. acs.org Aerobically, cometabolism by methanotrophs and propane-oxidizing bacteria has been observed for some chlorinated propanes, where the degradation of the target compound is facilitated by the presence of a primary growth substrate. acs.org

However, without specific studies on this compound, it is not possible to provide detailed research findings on the specific microbial species involved in its degradation or to present data on how its presence alters microbial community structures. The creation of data tables illustrating research findings on this specific topic is therefore not feasible based on the currently available scientific information. Further research is required to elucidate the specific interactions between this compound and microbial communities to understand its environmental fate and the potential for bioremediation.

Advanced Analytical Methodologies for Tetrachlorofluoropropane Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analytical workflow for tetrachlorofluoropropane, offering multifaceted insights into its molecular architecture and properties. Different spectroscopic methods probe various aspects of the molecule, from its elemental composition and connectivity to its vibrational and electronic characteristics.

Mass Spectrometry (MS) for Molecular Fingerprinting and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In this method, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "molecular fingerprint."

Electron ionization (EI) is a common method used for this compound. The high energy of the electron beam not only ionizes the molecule but also causes it to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane (C₃Cl₄F₄) will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the loss of chlorine and fluorine atoms or other small groups. nist.gov The most abundant fragment ions are often the most stable ones, providing clues to the molecule's structure.

Isotopic analysis is another critical application of mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern for chlorine-containing ions in the mass spectrum. A fragment containing one chlorine atom will exhibit two peaks, two mass units apart, with an intensity ratio of roughly 3:1. This pattern becomes more complex with an increasing number of chlorine atoms, providing a high degree of confidence in identifying chlorinated compounds like this compound.

| Ion Fragment | m/z (Most Abundant Isotope) | Predicted Isotopic Pattern |

| [C₃Cl₃F₄]⁺ | 217 | Complex pattern due to 3 Cl atoms |

| [C₂ClF₂]⁺ | 85 | Two peaks at m/z 85 and 87 with ~3:1 ratio |

| [CF₃]⁺ | 69 | Single peak |

| [CCl₂F]⁺ | 101 | Three peaks at m/z 101, 103, 105 |

This table is illustrative and shows representative fragments. Actual fragmentation patterns can be more complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound isomers. It provides detailed information about the chemical environment of specific nuclei, such as carbon-13 (¹³C) and fluorine-19 (¹⁹F).

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments within the molecule. The chemical shift of a ¹³C nucleus is influenced by the electronegativity of the atoms attached to it. In this compound, carbons bonded to both chlorine and fluorine atoms will experience significant deshielding and thus appear at higher chemical shifts (downfield) compared to carbons in a simple alkane. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can help to distinguish between different isomers.

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a particularly sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to detect. The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and facilitates the analysis of complex molecules. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, allowing for the clear differentiation of fluorine atoms in different positions within the this compound molecule. Furthermore, spin-spin coupling between neighboring fluorine nuclei and between fluorine and carbon or hydrogen nuclei can provide valuable information about the connectivity of the atoms. For 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane, the presence of different fluorine environments would be readily apparent in the ¹⁹F NMR spectrum. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹³C | 60 - 120 | Number of unique carbon environments, connectivity |

| ¹⁹F | -70 to -230 (relative to CFCl₃) | Number and type of fluorine environments, connectivity |

Note: The chemical shift ranges are estimates for a halogenated propane (B168953) and can vary based on the specific isomer and solvent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, such as stretching and bending. These vibrational frequencies are characteristic of the types of chemical bonds present in the molecule.

For this compound, the IR and Raman spectra are expected to be dominated by strong absorptions corresponding to the stretching vibrations of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while the C-Cl stretching vibrations are found at lower wavenumbers, generally between 600 and 800 cm⁻¹. The exact positions of these bands can provide information about the substitution pattern on the carbon atoms. The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of peaks that is unique to the specific isomer of this compound. The infrared spectrum for 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane shows characteristic absorptions in these regions. nist.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-C Stretch | 800 - 1200 | Medium to Weak |

This table presents expected ranges for the key functional groups in this compound.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the quantification of its various isomers.

Gas Chromatography (GC) for Volatile Isomer Separation

Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the two phases.

The various isomers of this compound will have slightly different boiling points and polarities, which allows for their separation using an appropriate GC column and temperature program. A nonpolar stationary phase, such as one based on polydimethylsiloxane, will primarily separate the isomers based on their boiling points. More polar stationary phases can provide additional selectivity based on dipole-dipole interactions.

The choice of detector is also crucial. A mass spectrometer (GC-MS) can be coupled to the gas chromatograph to provide both separation and identification of the isomers based on their mass spectra. An electron capture detector (ECD) is also highly sensitive to halogenated compounds and can be used for quantitative analysis at trace levels. The retention time, the time it takes for a compound to travel through the column, is a characteristic property for a given set of GC conditions and is used for qualitative identification.

| Isomer Structure (Example) | Boiling Point (°C) (Predicted) | Typical GC Elution Order |

| 1,1,1,2-Tetrachloro-3-fluoropropane | ~150-160 | Varies with column polarity |

| 1,1,2,3-Tetrachloro-1-fluoropropane | ~155-165 | Varies with column polarity |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | ~140-150 | Varies with column polarity |